Myristoyl-Gly-OH Myristoyl-Gly-OH N-myristoylglycine is an N-acylglycine in which the acyl group is specified as myristoyl (tetradecanoyl). It has a role as a human urinary metabolite and a human blood serum metabolite. It is a N-acylglycine and a fatty amide. It is functionally related to a tetradecanoic acid. It is a conjugate acid of a N-myristoylglycinate.
N-Myristoylglycine is a natural product found in Euglena gracilis with data available.
Brand Name: Vulcanchem
CAS No.: 14246-55-0
VCID: VC21538148
InChI: InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)
SMILES: CCCCCCCCCCCCCC(=O)NCC(=O)O
Molecular Formula: C16H31NO3
Molecular Weight: 285.42 g/mol

Myristoyl-Gly-OH

CAS No.: 14246-55-0

Cat. No.: VC21538148

Molecular Formula: C16H31NO3

Molecular Weight: 285.42 g/mol

* For research use only. Not for human or veterinary use.

Myristoyl-Gly-OH - 14246-55-0

CAS No. 14246-55-0
Molecular Formula C16H31NO3
Molecular Weight 285.42 g/mol
IUPAC Name 2-(tetradecanoylamino)acetic acid
Standard InChI InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key DYUGTPXLDJQBRB-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC(=O)NCC(=O)O
Canonical SMILES CCCCCCCCCCCCCC(=O)NCC(=O)O

Chemical Identity and Properties

Basic Identification

Myristoyl-Gly-OH (CAS 14246-55-0) is a lipidated amino acid and fatty amide characterized by a myristoyl group, derived from the 14-carbon saturated fatty acid myristic acid (n-tetradecanoic acid), attached to the amino acid glycine . It is an endogenous metabolite, meaning it is naturally produced within biological systems.

Structural Characteristics

The molecular structure of Myristoyl-Gly-OH features an amide bond connecting the carboxyl group of myristic acid to the amino group of glycine. This creates a compound with the molecular formula C16H31NO3 and a molecular weight of 284.41 g/mol . The carboxylic acid group remains free, allowing for further reactions or interactions within biological systems. The compound is also known by several synonyms including N-tetradecanoylglycine and 2-(tetradecanoylamino)acetate .

Physical and Chemical Properties

In its standard form, Myristoyl-Gly-OH exists as a white to off-white crystalline solid. The compound features amphipathic properties due to its hydrophobic myristoyl chain and hydrophilic glycine carboxylic acid group. This dual nature is essential for its biological functions, particularly in facilitating interactions between proteins and cellular membranes. At physiological pH (approximately 7.4), the compound predominantly exists as its conjugate base, N-myristoylglycinate, with the carboxyl group deprotonated .

Biochemical Significance

Role in Protein Modification

Myristoyl-Gly-OH is intricately connected to the process of protein myristoylation, a significant post-translational modification in eukaryotic cells . This process involves the enzyme N-myristoyltransferase (NMT), which catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of target proteins . The myristoylation process typically occurs co-translationally following the removal of the initiator methionine from nascent polypeptides by methionine aminopeptidases at the ribosome .

Cellular Functions

The attachment of myristoyl groups to proteins serves multiple critical functions within the cell. Primary among these is facilitating protein-membrane interactions, as the hydrophobic myristoyl moiety can insert into lipid bilayers. Additionally, myristoylation plays essential roles in protein-protein interactions, subcellular localization, and signal transduction pathways . Recent research has demonstrated that Myristoyl-Gly-OH can influence adipocyte differentiation, particularly promoting the development of brown adipose tissue, which has significant implications for metabolic regulation.

The Myristoyl Switch Mechanism

One fascinating aspect of protein myristoylation is the "myristoyl switch" phenomenon. This mechanism involves conformational changes in myristoylated proteins upon binding to membranes or other cellular components . Through this switch, the myristoyl group can transition between exposed and sequestered states, effectively regulating protein activity and interactions in response to various cellular signals.

Enzymatic Context

N-Myristoyltransferase Structure and Function

N-myristoyltransferase (NMT), the enzyme responsible for myristoylation, has been extensively studied through structural analysis. High-resolution crystal structures of human NMT1 co-crystallized with reactive substrates have provided unprecedented insights into the catalytic mechanism . These structures reveal how NMT1 achieves a catalytically competent conformation that brings reactive groups into proximity to enable the transfer of the myristoyl group .

Catalytic Mechanism

The catalytic process involves a precise sequence of molecular interactions. Initially, myristoyl-CoA binds to NMT, followed by the binding of the peptide substrate with an N-terminal glycine . The enzyme then facilitates the nucleophilic attack of the glycine's amino group on the thioester bond of myristoyl-CoA, resulting in the formation of an amide bond and the release of coenzyme A . This well-orchestrated mechanism ensures specificity and efficiency in the myristoylation process.

Novel Discoveries in Substrate Recognition

Research Applications

Chemical Research Applications

In chemical research, Myristoyl-Gly-OH serves as a valuable model compound for studying lipidation processes and amide bond formation. Its well-defined structure makes it an excellent reference point for the synthesis of other lipidated amino acids and peptides, contributing to a broader understanding of lipid modifications in proteins. The compound is also used to investigate fatty acid metabolism and the chemical properties of lipidated biomolecules.

Biological Research Applications

Biologically, Myristoyl-Gly-OH is instrumental in studying membrane targeting mechanisms and protein-protein interactions. Researchers utilize the compound to investigate how myristoylation influences protein localization and function within cells. It has proven particularly valuable in elucidating signal transduction pathways and understanding the structural dynamics of myristoylated proteins.

Medical Research Applications

In medical research, Myristoyl-Gly-OH has garnered attention for its potential therapeutic applications. Studies have indicated its role in inducing browning of adipocytes, which could have significant implications for obesity treatment and metabolic regulation. The compound's involvement in various signaling pathways also makes it relevant to research on cancer, inflammation, and viral infections, where myristoylated proteins play critical roles .

Industrial Applications

Industrially, Myristoyl-Gly-OH is utilized in cosmetics and personal care products due to its emollient properties. The compound enhances the texture and stability of formulations, making it a valuable ingredient in various cosmetic products. Its natural origin and biocompatibility contribute to its appeal in this sector.

Comparative Analysis with Related Compounds

Structural Homologs

Myristoyl-Gly-OH belongs to a family of N-acylated amino acids that differ primarily in their fatty acid chain length. Table 1 presents a comparative analysis of Myristoyl-Gly-OH with structurally similar compounds.

Table 1: Comparison of Myristoyl-Gly-OH with Structural Homologs

CompoundFatty Acid ComponentCarbon Chain LengthMolecular Weight (g/mol)Key Differential Properties
Myristoyl-Gly-OHMyristic Acid14284.41Optimal for membrane interactions; prevalent in natural myristoylation
Palmitoyl-Gly-OHPalmitic Acid16312.46Enhanced hydrophobicity; stronger membrane anchoring
Lauroyl-Gly-OHLauric Acid12256.35Reduced hydrophobicity; faster membrane dissociation
Stearoyl-Gly-OHStearic Acid18340.52Most hydrophobic; strongest membrane association

Functional Comparisons

While these compounds share similar chemical structures, their biological functions can vary significantly based on their fatty acid chain length. Myristoyl-Gly-OH's 14-carbon chain provides an optimal balance of hydrophobicity and flexibility, making it particularly effective for protein-membrane interactions and dynamic regulation through myristoyl switch mechanisms. This balance contributes to its prevalence in natural myristoylation processes compared to its structural homologs.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of Myristoyl-Gly-OH typically involves the reaction of myristic acid with glycine through a condensation reaction. This process requires the activation of the carboxyl group of myristic acid, often using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions to form an amide bond between the activated myristic acid and the amino group of glycine.

Industrial Production

In industrial settings, the production of Myristoyl-Gly-OH is scaled up using optimized reaction conditions to enhance yield and purity. Continuous flow reactors may be employed to maintain consistent reaction parameters and improve efficiency. The purification process typically involves recrystallization or chromatographic techniques to isolate the final product with high purity.

Quality Control and Analysis

Quality control for synthesized Myristoyl-Gly-OH involves various analytical techniques to ensure purity and structural integrity. These methods include high-performance liquid chromatography (HPLC), mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. Such rigorous quality control is essential, particularly for applications in biological research and medical studies where compound purity directly impacts experimental outcomes.

Case Studies and Research Findings

Adipocyte Differentiation Studies

Research has demonstrated that Myristoyl-Gly-OH can promote the differentiation of adipocyte precursors into brown adipocytes. In one notable study, treatment with zafirlukast led to increased levels of Myristoyl-Gly-OH, which in turn promoted brown adipocyte differentiation without cytotoxic effects. This finding suggests potential therapeutic applications for obesity management through modulation of metabolic pathways involving this compound.

Protein Stability and Function

Investigations into the role of Myristoyl-Gly-OH in enhancing protein stability and function have yielded valuable insights. By examining various signaling pathways affected by myristoylation, researchers have elucidated how this modification impacts cellular responses to external stimuli. These studies highlight the critical importance of myristoylation in maintaining protein dynamics within eukaryotic cells.

Delivery Systems Research

Studies on myristoylation-based peptide delivery systems have shown that Myristoyl-Gly-OH can facilitate efficient uptake of myristoylated peptides into living cells. This research provides insights into how myristoylation enhances intracellular delivery mechanisms for therapeutic peptides, potentially opening new avenues for drug delivery strategies in pharmaceutical applications.

Future Research Directions

Therapeutic Applications Development

The role of Myristoyl-Gly-OH in promoting brown adipocyte differentiation presents promising opportunities for developing therapies targeting metabolic disorders. Future research may explore optimized derivatives or delivery systems to enhance this effect, potentially leading to novel treatments for obesity and related metabolic conditions. Additionally, the compound's involvement in various signaling pathways suggests potential applications in cancer therapy, anti-inflammatory treatments, and antiviral strategies.

Advanced Structural Studies

While high-resolution structures of human NMT1 have provided valuable insights into the catalytic mechanism of myristoylation , further structural studies are needed to fully understand the dynamics of this process. Future research using techniques such as cryo-electron microscopy and time-resolved crystallography could reveal additional details about the conformational changes and molecular interactions involved in myristoylation, potentially informing the design of specific inhibitors or modulators of this process.

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